2-Amino-2-(2,4-dimethoxyphenyl)acetamide

Catalog No.
S14006873
CAS No.
M.F
C10H14N2O3
M. Wt
210.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-2-(2,4-dimethoxyphenyl)acetamide

Product Name

2-Amino-2-(2,4-dimethoxyphenyl)acetamide

IUPAC Name

2-amino-2-(2,4-dimethoxyphenyl)acetamide

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C10H14N2O3/c1-14-6-3-4-7(8(5-6)15-2)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H2,12,13)

InChI Key

YWLHMGUSDMHDGH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(C(=O)N)N)OC

2-Amino-2-(2,4-dimethoxyphenyl)acetamide is an organic compound characterized by its amino and acetamide functional groups attached to a phenyl ring that has two methoxy substituents at the 2 and 4 positions. Its molecular formula is C₁₀H₁₄N₂O₃, and it has a molecular weight of 210.23 g/mol. The compound is recognized for its potential biological activities and serves as a versatile building block in organic synthesis.

, including:

  • Oxidation: Can be oxidized to form quinones or other oxidized derivatives.
  • Reduction: Reduction reactions can yield corresponding amine or alcohol derivatives.
  • Substitution: The methoxy groups on the phenyl ring may participate in nucleophilic substitution reactions, resulting in various substituted derivatives.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate, chromium trioxide.
  • Reduction Agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution Nucleophiles: Halides, thiols, amines.

Major Products Formed

  • From Oxidation: Quinones and oxidized derivatives.
  • From Reduction: Amines and alcohols.
  • From Substitution: Substituted phenylacetamides with diverse functional groups.

Research indicates that 2-Amino-2-(2,4-dimethoxyphenyl)acetamide exhibits potential antimicrobial and anticancer properties. Its mechanism of action may involve binding to specific enzymes and receptors, thereby modulating their activity. This interaction potentially inhibits cell proliferation, contributing to its anticancer effects. Additionally, it may disrupt microbial cell membranes, leading to antimicrobial activity.

Several synthesis methods have been documented for 2-Amino-2-(2,4-dimethoxyphenyl)acetamide:

  • Reaction of 2,4-Dimethoxybenzaldehyde with Glycine:
    • Involves using an acid catalyst under mild conditions.
  • Conversion of 2,4-Dimethoxyphenylacetic Acid:
    • The acid is converted to its acid chloride using thionyl chloride before reacting with ammonia or an amine to yield the acetamide derivative.
  • Novel Synthetic Routes:
    • Recent patents have described improved methods that enhance yield and purity through optimized solvent systems and reaction conditions .

The compound finds applications across various fields:

  • Chemistry: Acts as a building block in synthesizing more complex organic molecules.
  • Biology: Investigated for its potential therapeutic applications in antimicrobial and anticancer treatments.
  • Medicine: Ongoing research aims to explore its efficacy as a therapeutic agent for various diseases.
  • Industry: Utilized as an intermediate in pharmaceutical and agrochemical synthesis.

Studies have indicated that 2-Amino-2-(2,4-dimethoxyphenyl)acetamide interacts with specific molecular targets, influencing biological pathways. Its ability to inhibit certain enzymes involved in cell proliferation suggests potential for development as an anticancer agent. Additionally, its interactions with microbial membranes highlight its antimicrobial potential.

Similar Compounds

  • 2-Amino-2-(3,4-dimethoxyphenyl)acetamide
  • 2-Amino-2-(2,5-dimethoxyphenyl)acetamide
  • 2-Amino-2-(2,3-dimethoxyphenyl)acetamide

Uniqueness

The uniqueness of 2-Amino-2-(2,4-dimethoxyphenyl)acetamide lies in the specific positioning of the methoxy groups on the phenyl ring. This structural arrangement significantly influences both its chemical reactivity and biological activity compared to similar compounds. The distinct orientation of substituents may enhance its selectivity for certain biological targets, making it a subject of interest in medicinal chemistry .

XLogP3

-0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

210.10044231 g/mol

Monoisotopic Mass

210.10044231 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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